molecular formula C8H10O2S B1295218 3,4-Dimethoxythiophenol CAS No. 700-96-9

3,4-Dimethoxythiophenol

Cat. No.: B1295218
CAS No.: 700-96-9
M. Wt: 170.23 g/mol
InChI Key: MTKAJLNGIVXZIS-UHFFFAOYSA-N
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Description

3,4-Dimethoxythiophenol is an organic compound with the molecular formula C8H10O2S It is characterized by the presence of two methoxy groups attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxythiophenol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Properties

IUPAC Name

3,4-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKAJLNGIVXZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220272
Record name 3,4-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-96-9
Record name 3,4-Dimethoxythiophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700969
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Record name 700-96-9
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Record name 3,4-Dimethoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10220272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxybenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Dimethoxythiophenol contribute to the functionality of the GSH probe?

A1: In this specific probe design, this compound plays a dual role. First, it acts as a fluorescence quencher through photoinduced electron transfer (PET). This quenching effect ensures low background fluorescence when the probe is not bound to GSH []. Second, the this compound group serves as the reactive site for biothiols like GSH. Upon reaction with GSH, the quenching effect is disrupted, leading to a significant fluorescence turn-on response [].

Q2: What is the significance of the observed fluorescence change in the presence of GSH?

A2: The dramatic fluorescence turn-on, specifically with long-wavelength emission (600 nm) and a large Stokes shift (100 nm), makes this probe particularly suitable for biological applications []. The long-wavelength emission minimizes interference from autofluorescence in biological samples, while the large Stokes shift allows for clearer distinction between excitation and emission signals, improving sensitivity and accuracy in detecting GSH.

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